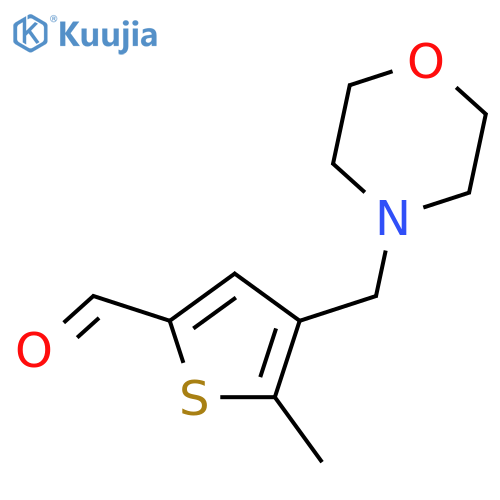Cas no 889973-56-2 (5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde)

889973-56-2 structure
商品名:5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde
5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde
- STK783533
- CS-0322037
- 5-METHYL-4-(MORPHOLINOMETHYL)-2-THIOPHENECARBALDEHYDE
- 5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
- AB01333248-02
- NCGC00340070-01
- AKOS005620007
- 5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde
- 889973-56-2
-
- インチ: InChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
- InChIKey: OXNWHJIVCWYBLL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 225.08234989Da
- どういたいしつりょう: 225.08234989Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.8Ų
5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-2g |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 2g |
¥12537.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-5g |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 5g |
¥18639.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-1g |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 1g |
¥8080.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392707-500mg |
5-Methyl-4-(morpholinomethyl)thiophene-2-carbaldehyde |
889973-56-2 | 98% | 500mg |
¥5325.00 | 2024-04-26 |
5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
889973-56-2 (5-Methyl-4-(4-morpholinylmethyl)-2-thiophenecarbaldehyde) 関連製品
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
